molecular formula C12H20O2 B1606969 P-Menth-1-en-9-yl acetate CAS No. 28839-13-6

P-Menth-1-en-9-yl acetate

Cat. No. B1606969
CAS RN: 28839-13-6
M. Wt: 196.29 g/mol
InChI Key: QUHIXSUMNSRNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Menth-1-en-9-ol acetate, also known as 9-acetoxy-1-P-menthene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Menth-1-en-9-ol acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, p-menth-1-en-9-ol acetate is primarily located in the membrane (predicted from logP) and cytoplasm. p-Menth-1-en-9-ol acetate is a fruity, herbal, and spicy tasting compound that can be found in mandarin orange (clementine, tangerine) and spearmint. This makes p-menth-1-en-9-ol acetate a potential biomarker for the consumption of these food products.

Scientific Research Applications

Oxidation and Biotransformation

  • P-Menth-1-en-9-yl acetate and related compounds have been a subject of research in the context of chemical oxidation and biotransformation processes. For instance, the oxidation of p-menth-3-ene, which is structurally related to P-Menth-1-en-9-yl acetate, has been explored using selenium dioxide. This process focuses on the oxidative attack at specific positions of the hydrocarbon, yielding various products including p-menth-3-en-5-yl acetate (Suga, Sugimoto, & Matsuura, 1963).
  • Studies on the biotransformation of compounds like 1-acetoxy-p-menth-4(8)-ene using cultured cells of Nicotiana tabacum have been conducted. These studies highlight the cells' ability to hydroxylate the exocyclic double bond and the allylic position of the double bond in a selective manner (Lee, Hirata, & Suga, 1983).

Chemoenzymatic Synthesis

  • The chemoenzymatic preparation and synthesis of p-menth-1,5-dien-9-ol stereoisomers, closely related to P-Menth-1-en-9-yl acetate, have been explored. This includes studies on lipase-mediated acetylation and fractional crystallization for the purification of chiral building blocks, leading to the synthesis of various p-menthane monoterpenes (Serra & Nobile, 2011).

Analysis in Natural Products

  • Research has been conducted on the analysis of natural products like nutmeg oil, where various chromatographic methods identified components including p-menth-2-en-1-ol and its derivatives. This is significant as it relates to the broader understanding of the composition and characteristics of natural extracts containing compounds like P-Menth-1-en-9-yl acetate (Schenk & Lamparsky, 1981).

Enzyme-Mediated Reactions

  • The enzyme-mediated biotransformation of α-terpineol and its acetate, which share similarities with P-Menth-1-en-9-yl acetate, has been studied. This includes examining the hydroxylation preference of different enantiomers by cultured cells, providing insights into stereoselective biotransformation processes (Suga, Hirata, & Lee, 1982).

Safety Assessment

  • Safety assessments have been conducted on related compounds, such as 2-(p-Menth-1-ene-10-yl)cyclopentanone, evaluating aspects like genotoxicity and skin sensitization. These studies are crucial for understanding the safety profile of compounds in the same family as P-Menth-1-en-9-yl acetate (Api et al., 2018).

properties

CAS RN

28839-13-6

Product Name

P-Menth-1-en-9-yl acetate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propyl acetate

InChI

InChI=1S/C12H20O2/c1-9-4-6-12(7-5-9)10(2)8-14-11(3)13/h4,10,12H,5-8H2,1-3H3

InChI Key

QUHIXSUMNSRNNP-UHFFFAOYSA-N

SMILES

CC1=CCC(CC1)C(C)COC(=O)C

Canonical SMILES

CC1=CCC(CC1)C(C)COC(=O)C

density

0.931-0.937

Other CAS RN

28839-13-6

physical_description

Colourless liquid;  Warm herbaceous, spicy odou

solubility

Insoluble in water;  soluble in organic solvents and oils
Miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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